molecular formula C9H13NO4 B169233 Methyl 1-acetyl-4-oxopiperidine-3-carboxylate CAS No. 17038-83-4

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Cat. No. B169233
CAS No.: 17038-83-4
M. Wt: 199.2 g/mol
InChI Key: SIAOHJSZJXTQGK-UHFFFAOYSA-N
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Patent
US08188101B2

Procedure details

Methyl 4-oxo-3-piperidinecarboxylate hydrochloride (10 g, 51.65 mmol) was dissolved in dichloromethane (130 mL). Triethylamine (7.20 mL, 51.65 mmol) was added followed by acetic anhydride (4.87 mL, 51.65 mmol). The reaction mixture was stirred at room temperature for 2 h. The organic phase was washed with water, dried over MgSO4, filtered and concentrated to give methyl 1-acetyl-4-oxopiperidine-3-carboxylate (6.10 g, 59.3%), which was used in the next step as such.
Name
Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
4.87 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH:4]1[C:9]([O:11][CH3:12])=[O:10].C(N(CC)CC)C.[C:20](OC(=O)C)(=[O:22])[CH3:21]>ClCCl>[C:20]([N:6]1[CH2:7][CH2:8][C:3](=[O:2])[CH:4]([C:9]([O:11][CH3:12])=[O:10])[CH2:5]1)(=[O:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.O=C1C(CNCC1)C(=O)OC
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.87 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CC(C(CC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 59.3%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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